molecular formula C14H14N4O2S B2870664 N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1013798-29-2

N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2870664
CAS No.: 1013798-29-2
M. Wt: 302.35
InChI Key: MESFELFGRRUMFH-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a chemical compound designed for research use, featuring a hybrid structure that combines a 4-methoxybenzothiazole moiety with a 1,3-dimethyl-1H-pyrazole carboxamide group. This molecular architecture is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. Compounds based on the pyrazole and benzothiazole scaffolds have demonstrated a wide range of biological activities, with recent scientific literature highlighting their potent anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), non-triple-negative breast cancer (MCF-7), and human hepatocarcinoma (HepG2) cells . The proposed mechanism of action for related compounds involves promoting apoptosis, or programmed cell death, in cancer cells, as confirmed through methods like Annexin V/PI flow cytometry and Western blot analysis . Furthermore, structurally similar thiazole-pyrazole hybrids have shown significant activity as inhibitors of carbonic anhydrase isoforms (CAIX and CAXII), which are important enzymatic targets in cancer therapy . The presence of the 4-methoxy substituent on the benzothiazole ring is a common modification explored in structure-activity relationship (SAR) studies to optimize pharmacological properties and potency . This product is intended for research purposes such as in vitro biological screening, mechanism of action studies, and as a building block in the synthesis of more complex molecules for drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-8-7-9(18(2)17-8)13(19)16-14-15-12-10(20-3)5-4-6-11(12)21-14/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESFELFGRRUMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The role of N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide in biochemical reactions is quite significant. It has been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

This compound has been observed to have effects on various types of cells and cellular processes It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues is a complex process. It interacts with various transporters or binding proteins, and can affect its localization or accumulation.

Biological Activity

N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S, with a molecular weight of 386.5 g/mol. The structure features a pyrazole ring fused with a benzo[d]thiazole moiety, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole and thiazole rings. A common synthetic route includes:

  • Formation of the Pyrazole Ring : Reacting appropriate hydrazines with carbonyl compounds.
  • Introduction of the Benzo[d]thiazole Moiety : This can be achieved through cyclization reactions involving thioketones and ortho-substituted anilines.
  • Final Modification : The introduction of the methoxy group on the benzothiazole enhances solubility and biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

In vitro assays indicated that this compound induces apoptosis in cancer cells, with IC50 values ranging from 10 to 30 µM, suggesting potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The IC50 values for COX inhibition were reported between 0.02 and 0.04 µM .

Table 1: Biological Activities of this compound

Activity TypeTarget Cell Line/EnzymeIC50 (µM)Reference
AnticancerHepG210
MCF-715
A54930
Anti-inflammatoryCOX-20.02 - 0.04

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of COX Enzymes : By selectively inhibiting COX-2, it reduces the production of pro-inflammatory mediators.
  • Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to cell death.
  • Antioxidant Activity : It may also exhibit antioxidant properties that protect cells from oxidative stress.

Case Studies

A notable study by Abdellatif et al. evaluated a series of pyrazole derivatives similar to this compound for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results highlighted not only the efficacy in reducing inflammation but also minimal gastric toxicity compared to traditional NSAIDs .

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives

  • 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p, ): These compounds feature chloro, cyano, and aryl substituents on the pyrazole ring. For example, compound 3a (yield: 68%, mp: 133–135°C) has phenyl groups, whereas 3d includes a 4-fluorophenyl substituent (mp: 181–183°C).
  • N-(Benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (10a–j, ): These derivatives incorporate nitro and triazole groups. Compounds 10a–c and 10i showed moderate antimicrobial activity against E. coli, suggesting that nitro substituents may enhance antibacterial properties.

Benzothiazole-Based Analogues

  • N-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-chloro-2-methoxybenzamide (Compound 22, ):
    This compound replaces the pyrazole carboxamide with a benzamide group. The chloro and methoxy substituents may influence binding to the E6/p53 interface in cervical cancer targets, highlighting the importance of halogen and alkoxy groups in modulating interactions .

  • Phenoxymethylbenzoimidazole-thiazole-triazole Acetamides (9a–e, ): These hybrids feature triazole and thiazole rings linked to benzoimidazole. Docking studies revealed interactions with active sites (e.g., compound 9c with a bromophenyl group), suggesting bulky substituents improve steric complementarity. The target compound’s simpler structure may reduce synthetic complexity but limit multi-target engagement .

Table 1: Key Properties of Selected Analogues

Compound Molecular Formula Melting Point (°C) Yield (%) Key Substituents Biological Activity Reference
Target Compound C₁₇H₁₆N₄O₂S Not reported Not reported 4-methoxybenzothiazole, 1,3-dimethylpyrazole Not reported
3a () C₂₁H₁₅ClN₆O 133–135 68 Chloro, cyano, phenyl Not reported
10a () C₂₄H₁₈N₆O₄S Not reported Moderate Nitro, triazole, benzyl Antimicrobial (E. coli)
Compound 22 () C₂₁H₁₄ClNO₂S Not reported Not reported Chloro, methoxy, benzothiazole E6/p53 inhibition (in silico)
9c () C₂₆H₁₈BrN₇O₂S Not reported Not reported Bromophenyl, triazole Docking-based activity

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